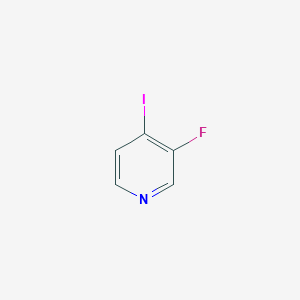

3-Fluoro-4-Iodopyridine

Vue d'ensemble

Description

3-Fluoro-4-Iodopyridine (3F4IP) is an important chemical compound that has been studied for its various applications in scientific research and industrial processes. It is a fluorinated pyridine derivative that is known for its unique properties, such as its high reactivity and stability. 3F4IP has been used in a variety of applications, including synthesis, catalysis, and drug design.

Applications De Recherche Scientifique

Chimie Médicinale

3-Fluoro-4-Iodopyridine : est un bloc de construction polyvalent en chimie médicinale, en particulier pour la construction de molécules complexes en raison de ses atomes d’iode et de fluor réactifs. Il sert de précurseur à divers principes pharmaceutiques actifs (API). Par exemple, il est utilisé dans la synthèse des β-carbolines, qui sont des composés présentant des propriétés anticancéreuses, neuro-améliorantes et neuroprotectrices potentielles .

Science des Matériaux

En science des matériaux, This compound est utilisée pour concevoir des structures moléculaires capables d’aligner des dipôles dans des solides organiques. Cet alignement est crucial pour des applications telles que la génération de second harmonique efficace, qui est importante pour la création de matériaux pour la technologie laser et les communications optiques .

Synthèse Organique

Ce composé joue un rôle essentiel en synthèse organique en tant que bloc de construction hétérocyclique dihalogéné. Il est impliqué dans des réactions telles que le couplage de Suzuki et les procédés de lithiation pour produire des pyridines trisubstituées, qui sont des intermédiaires précieux pour de futures transformations chimiques .

Pharmacologie

Pharmacologiquement, This compound est importante pour le développement de médicaments. Son incorporation dans les candidats médicaments peut améliorer leurs propriétés pharmacocinétiques, telles qu’une augmentation de la perméabilité membranaire ou de la stabilité métabolique, ce qui en fait un outil précieux dans la conception de nouveaux traitements .

Chimie Agricole

Enfin, en chimie agricole, des composés fluorés comme This compound sont utilisés pour créer des produits agrochimiques aux propriétés physiques et biologiques améliorées. L’introduction d’atomes de fluor dans les structures principales peut donner lieu à des composés présentant une activité et une sélectivité accrues pour les applications agricoles .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Fluoro-4-Iodopyridine is a dihalogenated heterocyclic building block that is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of various compounds. For instance, it is used in the Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . The specific interactions with its targets and the resulting changes would depend on the final compound that it helps synthesize.

Biochemical Pathways

This compound is a key building block for the synthesis of β-carboline . β-Carboline has extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection . The affected pathways and their downstream effects would be determined by the specific β-carboline compound synthesized and its mechanism of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compound it helps synthesize. For instance, β-carboline compounds, which can be synthesized using this compound, have been found to have anti-cancer, neuroenhancement, and neuroprotective effects .

Propriétés

IUPAC Name |

3-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLUTDVOKZOXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451318 | |

| Record name | 3-Fluoro-4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22282-75-3 | |

| Record name | 3-Fluoro-4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-fluoro-4-iodopyridine of interest to synthetic chemists?

A1: this compound is a versatile building block for creating more complex molecules. The research demonstrates that this compound readily undergoes ortho-directed lithiation with LDA (lithium diisopropylamide) at low temperatures. [, ] This means that lithium selectively replaces the hydrogen atom adjacent to the iodine, creating a highly reactive intermediate. This "iodolithiopyridine" can then react with various electrophiles, opening up possibilities for introducing different functional groups to the pyridine ring. [, ] This controlled reactivity makes this compound a valuable starting point for synthesizing diverse polysubstituted pyridines.

Q2: Can you give an example of how this compound is used in the synthesis of complex molecules?

A2: The research highlights the use of this compound as a key intermediate in the synthesis of various fused polyaromatic alkaloids, including perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. [, ] The iodine atom in this compound plays a crucial role in these syntheses by participating in heterocyclic cross-coupling reactions. This type of reaction allows chemists to link the pyridine ring to another ring system, building up the complex structures of these alkaloids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)